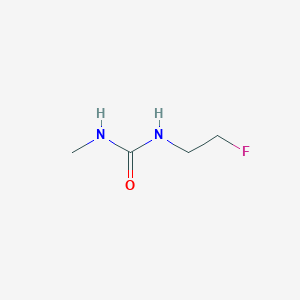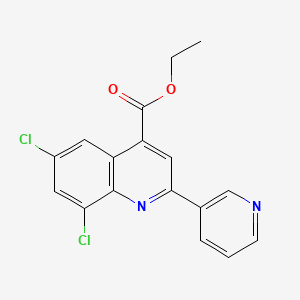
Ethyl 6,8-dichloro-2-(pyridin-3-yl)quinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6,8-dichloro-2-(pyridin-3-yl)quinoline-4-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6,8-dichloro-2-(pyridin-3-yl)quinoline-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6,8-dichloroquinoline-4-carboxylic acid and 3-pyridylboronic acid.
Coupling Reaction: These starting materials undergo a Suzuki-Miyaura coupling reaction in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like tetrahydrofuran.
Esterification: The resulting product is then esterified with ethanol in the presence of a dehydrating agent, such as sulfuric acid, to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.
Substitution: The chloro groups in the compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 6,8-dichloro-2-(pyridin-3-yl)quinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ethyl 6,8-dichloro-2-(pyridin-3-yl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, disrupting their normal functions. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound may interfere with microbial enzymes, leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 6,8-dichloro-2-(pyridin-3-yl)quinoline-4-carboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial activity.
Camptothecin: Used as an anticancer agent.
Mepacrine: An antiprotozoal drug.
Uniqueness: The unique combination of the pyridine and quinoline rings, along with the chloro substituents, gives this compound distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
6332-48-5 |
|---|---|
Molekularformel |
C17H12Cl2N2O2 |
Molekulargewicht |
347.2 g/mol |
IUPAC-Name |
ethyl 6,8-dichloro-2-pyridin-3-ylquinoline-4-carboxylate |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-2-23-17(22)13-8-15(10-4-3-5-20-9-10)21-16-12(13)6-11(18)7-14(16)19/h3-9H,2H2,1H3 |
InChI-Schlüssel |
QKYICHQFNSJELQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=NC2=C1C=C(C=C2Cl)Cl)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[1-(2-hydroxyphenyl)ethenyl]-2-phenylcyclopropane-1-carbohydrazide](/img/structure/B14723837.png)
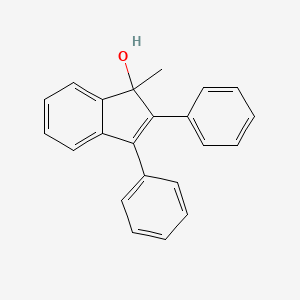


![8,8'-[Ethane-1,2-diylbis(nitrosoimino)]bis(1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione)](/img/structure/B14723868.png)
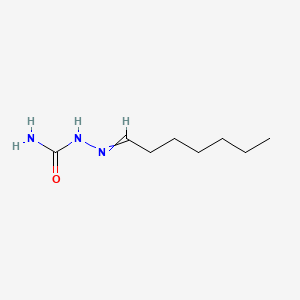
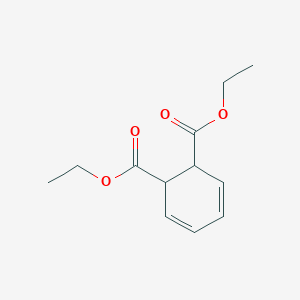
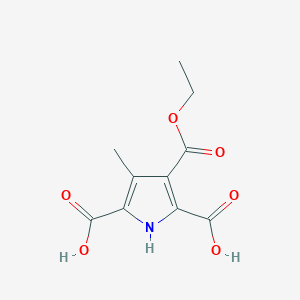
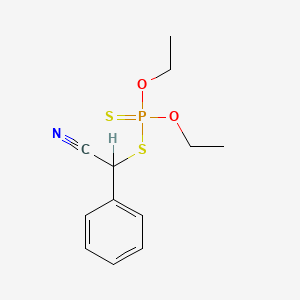

![Bicyclo[3.3.2]deca-2,6,9-triene](/img/structure/B14723896.png)
![N-cyclohexyl-N-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14723899.png)
